molecular formula C14H14N2O3S2 B2969537 N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide CAS No. 921556-28-7

N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

Cat. No.: B2969537
CAS No.: 921556-28-7
M. Wt: 322.4
InChI Key: HSLUVLRABLJOQW-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide typically involves the reaction of 1-ethyl-2-oxoindoline with thiophene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide
  • N-(1-ethyl-2-oxoindolin-5-yl)pyridine-2-sulfonamide
  • N-(1-ethyl-2-oxoindolin-5-yl)furan-2-sulfonamide

Uniqueness

N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-2-16-12-6-5-11(8-10(12)9-13(16)17)15-21(18,19)14-4-3-7-20-14/h3-8,15H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLUVLRABLJOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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